molecular formula C8H12O2 B6198944 1-(hydroxymethyl)bicyclo[3.2.0]heptan-2-one CAS No. 2680534-50-1

1-(hydroxymethyl)bicyclo[3.2.0]heptan-2-one

Cat. No.: B6198944
CAS No.: 2680534-50-1
M. Wt: 140.2
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Description

1-(hydroxymethyl)bicyclo[320]heptan-2-one is a bicyclic compound with a unique structure that includes a hydroxymethyl group and a ketone functional group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(hydroxymethyl)bicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The ketone group can be reduced to a secondary alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 1-(carboxymethyl)bicyclo[3.2.0]heptan-2-one.

    Reduction: The major product is 1-(hydroxymethyl)bicyclo[3.2.0]heptan-2-ol.

    Substitution: The major products depend on the nucleophile used but generally involve the replacement of the hydroxymethyl group.

Scientific Research Applications

1-(hydroxymethyl)bicyclo[3.2.0]heptan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(hydroxymethyl)bicyclo[3.2.0]heptan-2-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.0]heptan-2-one: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    1-(hydroxymethyl)bicyclo[2.2.1]heptan-2-one: Similar structure but different ring system, leading to different reactivity and applications.

Uniqueness

1-(hydroxymethyl)bicyclo[3.2.0]heptan-2-one is unique due to its combination of a bicyclic structure with both a hydroxymethyl and a ketone functional group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

CAS No.

2680534-50-1

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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